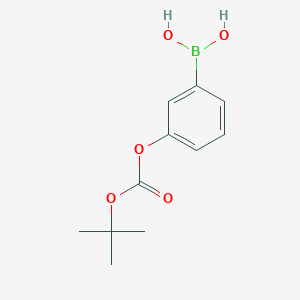

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a type of boronic acid derivative. It is also known as tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate . The empirical formula of this compound is C17H25BO5 and its linear formula is C6H4OCOOC(CH3)3C2BO2(CH3)4. The molecular weight of this compound is 320.19 .

Synthesis Analysis

Boronic acids, including(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Molecular Structure Analysis

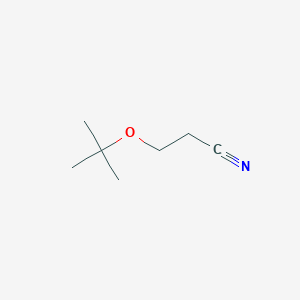

The molecular structure of(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is represented by the linear formula C6H4OCOOC(CH3)3C2BO2(CH3)4 . Chemical Reactions Analysis

Boronic acids, such as(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . Physical And Chemical Properties Analysis

The compound(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid has a molecular weight of 222.05 g/mol . The melting point of its pinacol ester derivative is 84-88 °C .

Scientific Research Applications

Drug Delivery Systems

Boronic acids and their esters, including phenylboronic acids, have gained attention as potential drug carriers. Their unique properties allow for targeted drug delivery. Researchers explore their use in prodrug design, where the boronic acid moiety can be selectively cleaved in tumor tissues, releasing the active drug. This approach minimizes off-target effects and enhances therapeutic efficacy .

Neutron Capture Therapy (NCT)

Boron-carriers play a crucial role in NCT, a cancer treatment that exploits the high neutron capture cross-section of boron-10. Phenylboronic acids, due to their boron content, can selectively accumulate in tumor cells. Upon neutron irradiation, boron-10 captures neutrons, leading to localized nuclear reactions and tumor cell destruction. Researchers investigate phenylboronic acids as potential NCT agents .

Organic Synthesis

Phenylboronic acids serve as versatile reagents in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. These reactions are essential for constructing complex organic molecules, such as pharmaceutical intermediates and natural products. Researchers explore the use of 3-T-BUTOXYCARBOXYPHENYLBORONIC ACID in these synthetic transformations .

Catalysis

Boronic acids exhibit Lewis acidity, making them useful catalysts. Researchers investigate their role in various catalytic processes, including C-C bond formation, asymmetric transformations, and cross-coupling reactions. Phenylboronic acids, including 3-T-BUTOXYCARBOXYPHENYLBORONIC ACID, contribute to green and sustainable synthetic methodologies .

Fluorescent Sensors

Phenylboronic acids can reversibly bind to diols and sugars. Researchers design fluorescent sensors based on this property. When the boronic acid moiety interacts with a specific analyte (e.g., glucose), it undergoes a conformational change, resulting in fluorescence modulation. These sensors find applications in glucose monitoring and environmental sensing .

Materials Science

Boronic acids contribute to the development of functional materials. Researchers explore their use in polymer chemistry, supramolecular assemblies, and surface modification. Phenylboronic acids can form dynamic covalent bonds, allowing for stimuli-responsive materials. Potential applications include drug-eluting coatings and smart materials .

Biomedical Imaging

Phenylboronic acids can be functionalized with imaging probes (e.g., fluorophores or radionuclides). Researchers investigate their use as molecular imaging agents for positron emission tomography (PET) or fluorescence imaging. These agents enable non-invasive visualization of specific biological processes or disease markers .

Chemical Biology

Researchers study phenylboronic acids to understand their interactions with biomolecules. These compounds can selectively bind to cis-diols in carbohydrates, nucleotides, and proteins. By exploiting this binding specificity, researchers develop tools for studying cellular processes, such as glycoprotein analysis and drug target identification .

Mechanism of Action

properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJCGIZQPLKYDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501267771 |

Source

|

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid | |

CAS RN |

380430-69-3 |

Source

|

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)